1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-imidazole -

1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-imidazole

Catalog Number: EVT-5519423
CAS Number:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

  • Compound Description: Osimertinib mesylate is an antineoplastic agent used to treat non-small cell lung cancer. It is marketed under the brand name Tagrisso. []

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

  • Compound Description: LaSOM® 293 is synthesized using the Biginelli reaction, a multicomponent reaction known for producing highly functionalized heterocycles. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent, selective, bivalent inhibitor of bromodomain and extraterminal proteins, particularly BRD4. It exhibits antitumor activity by downregulating c-Myc and inhibiting tumor growth. []

1-(4-((4,5-bis (4-methoxy phenyl)-1H-imidazol-2-yl)diazenyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one (LBr)

  • Compound Description: LBr is a chalcone-azo derivative ligand capable of coordinating with various transition metals, including Co, Ni, Cu, Zn, Hg, and Pd(II). []

1-[2-[(2-Chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole

  • Compound Description: This compound is a 1H-imidazole derivative characterized by its crystal structure, which is monoclinic and belongs to the P21/c space group. []

Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate

  • Compound Description: This biheterocyclic derivative is synthesized via Click Chemistry, specifically a 1,3-dipolar cycloaddition between an α-azidoamino diethyl methylphosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. Its structure, containing a 1,2,3-triazole ring linked to a benzimidazole moiety, was confirmed using 1D and 2D NMR techniques. []

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

  • Compound Description: 9c belongs to a series of novel quinoline–benzimidazole hybrids containing triazole-methyl-phenoxy linkers, demonstrating antiproliferative activity against various tumor cell lines in vitro. []

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e)

  • Compound Description: 10e is another quinoline-benzimidazole hybrid from the same study as 9c. It also demonstrates antiproliferative activity and is particularly notable for arresting the cell cycle of lymphoma cells. []

2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e)

  • Compound Description: 14e is a potent and selective inhibitor of lymphoma cell line growth, identified within a series of quinoline-benzimidazole hybrids. It exhibited promising antiproliferative activity and demonstrated a favorable binding energy to TAO2 kinase domain. []

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

  • Compound Description: This compound is a derivative of the quinoline-benzimidazole hybrid series, demonstrating antiproliferative effects and cell cycle arrest in lymphoma cells. []

cis-1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine

  • Compound Description: This compound serves as an intermediate in the synthesis of (-)-cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]-5,6,7,8-tetrahydronaphthalene-2-ol, a compound investigated for the treatment of osteoporosis. []

{(E)-4-[(1-Allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine

  • Compound Description: This compound is characterized by its crystal structure, which reveals a chair conformation for the morpholine ring and specific dihedral angles between the benzene, morpholine, and triazole rings. []

2-(((1-(4-nitrobenzyl)-1H-1, 2, 3-triazol-4-yl) methoxy) methyl)-H-benzo[d]imidazole

  • Compound Description: This compound is part of a series of benzimidazole derivatives synthesized using a click chemistry approach. The reaction involves a (1H-benzo[d]imidazol-2-yl) methanol scaffold, propargyl bromide, and various benzyl azide derivatives. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing phase I clinical trials for B-cell lymphoma treatment. It displays robust antitumor effects by targeting the PRC2 complex. []

Chemosensor 1 (4-(2-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-3-yloxy)butoxy)naphthalen-1-yl)

  • Compound Description: Chemosensor 1 is a fluorescent probe designed for the selective detection of iron(III) ions (Fe3+). It exhibits fluorescence quenching upon binding to Fe3+ through a chelation-quenched fluorescence (CHQF) mechanism. []

Chemosensor 2 (4-methyl-2-(4,5-diphenyl-1H-imidazole-2-yl)phenoxy)butoxy)-5-methylphenyl)

  • Compound Description: Chemosensor 2, similar to Chemosensor 1, functions as a fluorescent chemosensor for Fe3+ detection. It exhibits high selectivity for Fe3+ over other metal ions and displays a distinct fluorescence quenching response upon binding. []

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

  • Compound Description: This compound is a 1,2,3-triazole derivative characterized by its crystal structure, which is stabilized by various intermolecular interactions. []

2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles

  • Compound Description: This class of compounds is synthesized using a microwave-assisted, copper(I)-catalyzed, three-component reaction. The reaction involves a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene, highlighting the utility of microwave irradiation in accelerating such reactions. []

2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives

  • Compound Description: These compounds are designed as potential inhibitors of acetylcholinesterase (AChE) for managing Alzheimer's disease. Molecular docking studies revealed favorable binding affinities to the enzyme's active site, suggesting potential therapeutic benefits. []

4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1-(4-nitrobenzyl)-1H-1,2,3-triazole

  • Compound Description: This compound is a 1H-1,2,3-triazole derivative characterized by its crystal structure, which features two independent molecules with distinct conformations. []

2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (Compound 7h)

  • Compound Description: Compound 7h is a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). It exhibits low cytotoxicity and a long duration of action in reversing doxorubicin resistance in K562/A02 cells. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound is synthesized through a multistep process involving protection, activation, and deprotection steps. The synthesis utilizes commercially available starting materials, making it a potentially scalable approach for producing the target compound. []

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Compound Description: This compound is a 1H-imidazole derivative characterized by its crystal structure. [, ]

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) identified through lead optimization efforts. It exhibits promising therapeutic potential for treating central nervous system disorders. []

2-(5-(5-(4-Substituted phenyl)-2-(5-methoxy-2H-chromen-3-yl)-1H-imidazol-1-yl)alkyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Derivatives

  • Compound Description: These compounds, containing imidazole and isoquinoline scaffolds, were synthesized using microwave irradiation and conventional heating methods. The microwave-assisted synthesis proved more efficient, yielding higher yields in shorter reaction times. []

2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives

  • Compound Description: These derivatives are synthesized by condensing o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid. Subsequent reactions with substituted alkyl halides introduce further diversity. Characterization is achieved using 1H NMR, EI-MS, and IR spectroscopy. []

3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

  • Compound Description: This compound is a nitroimidazole derivative characterized by its crystal structure, stabilized by hydrogen bonds and π-π interactions. []

4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives

  • Compound Description: These derivatives are synthesized in a three-step process and exhibit in vitro antimicrobial activity against bacteria like S. aureus, E. coli, and the fungus C. albicans. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This benzimidazole derivative, along with its synthesized derivatives, were evaluated for their anti-inflammatory activity using the rat paw edema method. Some derivatives showed significant potency compared to the standard drug, indomethacin. []

5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide

  • Compound Description: This imidazole derivative was synthesized and screened for antifungal activity against Candida albicans and several bacterial strains. It showed moderate antifungal activity compared to the standard drug, itraconazole, but lacked antibacterial activity. []

1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters

  • Compound Description: This class of novel compounds was designed based on the diazafulvene intermediate of imidazole glycerol phosphate dehydratase (IGPD) and known IGPD inhibitors. They were synthesized to target IGPD in plants and exhibited moderate to good herbicidal activities. []

Ethyl 2-(3-Heterocycle-1H-indol-1-yl) Acetate Derivatives

  • Compound Description: This series of indole derivatives was designed to combat Marek's disease (MD), a herpesvirus-induced neoplastic disease in chickens. Several derivatives showed significant antiviral activity against the Marek's disease virus (MDV) with promising therapeutic indices. []

2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles (6a, b)

  • Compound Description: These benzimidazole derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. They showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. []

Properties

Product Name

1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-imidazole

IUPAC Name

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]imidazole

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C15H18N2O2/c1-3-4-13-5-6-14(15(11-13)18-2)19-10-9-17-8-7-16-12-17/h3-8,11-12H,9-10H2,1-2H3/b4-3+

InChI Key

SLLLFMCBPPALQH-ONEGZZNKSA-N

SMILES

CC=CC1=CC(=C(C=C1)OCCN2C=CN=C2)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C=CN=C2)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C=CN=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.